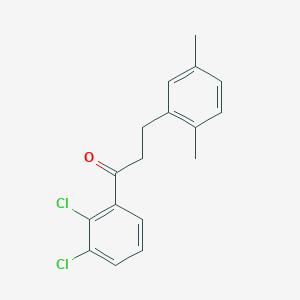
2,3-Dichloro-4'-(1,3-dioxolan-2-YL)benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone (DCBD) is an important organic compound used in a variety of synthetic organic chemistry applications. It is a white, crystalline solid with a molecular weight of 311.9 g/mol. Its chemical formula is C14H8Cl2O3. DCBD is a versatile building block for the synthesis of a wide range of organic compounds and has been used in a variety of applications, including drug discovery and development, materials science, and biotechnology.
Applications De Recherche Scientifique
Fungicidal Activities:
- 1-[(2,2-diaryl-1,3-dioxolan-4-yl)methyl]-1H-azoles derived from 2,3-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone exhibit high fungicidal activities (Talismanov & Popkov, 2007).
Photochemical Reactions:
- Photochemical reactions of 2,3-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone in certain conditions yield open 2-chloroethyl carboxylic esters and S-2-chloroethyl thiocarboxylic esters (Hartgerink et al., 1971).
Synthesis of Monoprotected 1,4-Diketones:
- The compound is used in the photosensitized hydrogen abstraction process, leading to the synthesis of monoprotected 1,4-diketones (Mosca et al., 2001).
Lithiation and Synthesis of Benzophenone Derivatives:
- 2-Aryl-2-(chloroaryl)-1,3-dioxolanes derived from the compound are lithiated for the synthesis of ortho-functionalized benzophenone derivatives (Lukács et al., 2004).
Radical Ring-Opening Polymerization:
- The compound is involved in radical ring-opening polymerization for the formation of various polymer types (Hiraguri & Endo, 1989).
Free Radical Photopolymerization:
- Benzophenone-1,3-dioxane derivatives, related to 2,3-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone, serve as novel initiators for free radical photopolymerization (Wang et al., 2011).
Propriétés
IUPAC Name |
(2,3-dichlorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O3/c17-13-3-1-2-12(14(13)18)15(19)10-4-6-11(7-5-10)16-20-8-9-21-16/h1-7,16H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTUOIDVUWJGKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645132 |
Source


|
| Record name | (2,3-Dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-4'-(1,3-dioxolan-2-YL)benzophenone | |
CAS RN |
898760-66-2 |
Source


|
| Record name | (2,3-Dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





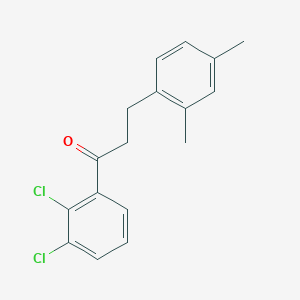
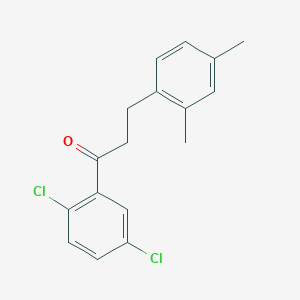
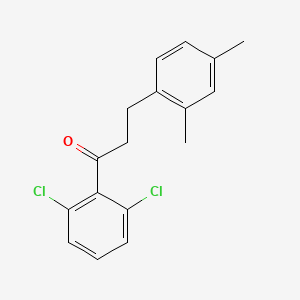




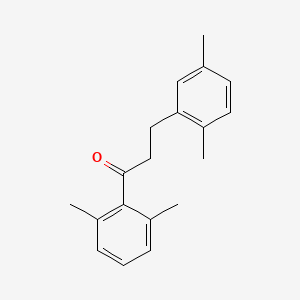
![3-(2,5-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1360615.png)
